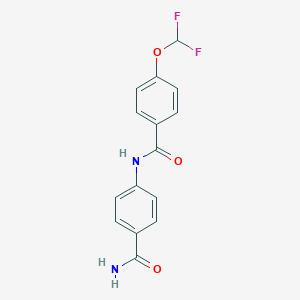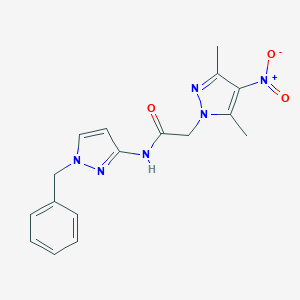
N-(4-carbamoylphenyl)-4-(difluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-carbamoylphenyl)-4-(difluoromethoxy)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DFB or Difluorobenzamide. The synthesis of DFB is a complex process that requires expertise in organic chemistry.
Mecanismo De Acción
The mechanism of action of N-(4-carbamoylphenyl)-4-(difluoromethoxy)benzamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDACs are involved in the regulation of cell growth and differentiation, and their dysregulation is associated with the development of cancer. By inhibiting HDACs, DFB may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. DFB has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, DFB has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-carbamoylphenyl)-4-(difluoromethoxy)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. DFB has also been shown to have low toxicity, which makes it a safe compound to work with in the lab. However, the synthesis of DFB is a complex process that requires expertise in organic chemistry. Additionally, the mechanism of action of DFB is not fully understood, which makes it difficult to design experiments to investigate its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(4-carbamoylphenyl)-4-(difluoromethoxy)benzamide. One area of research is the investigation of its potential as a treatment for cancer. Further studies are needed to determine the optimal dosage and treatment regimen for DFB in different types of cancer. Additionally, research is needed to investigate the potential of DFB as a treatment for inflammatory diseases such as rheumatoid arthritis. Another area of research is the investigation of the mechanism of action of DFB. Further studies are needed to understand how DFB inhibits HDACs and how this inhibition leads to the biochemical and physiological effects observed in vitro and in vivo.
Métodos De Síntesis
The synthesis of N-(4-carbamoylphenyl)-4-(difluoromethoxy)benzamide involves the reaction of 4-(difluoromethoxy)benzoyl chloride with 4-aminobenzoic acid in the presence of a base. The reaction yields DFB as a white solid. The purity of the compound can be improved by recrystallization. The synthesis of DFB is a time-consuming process that requires careful attention to detail to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
N-(4-carbamoylphenyl)-4-(difluoromethoxy)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. DFB has also been studied for its anti-inflammatory properties and has shown promise as a treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C15H12F2N2O3 |
|---|---|
Peso molecular |
306.26 g/mol |
Nombre IUPAC |
4-[[4-(difluoromethoxy)benzoyl]amino]benzamide |
InChI |
InChI=1S/C15H12F2N2O3/c16-15(17)22-12-7-3-10(4-8-12)14(21)19-11-5-1-9(2-6-11)13(18)20/h1-8,15H,(H2,18,20)(H,19,21) |
Clave InChI |
UBEBZERIJIEYCI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OC(F)F |
SMILES canónico |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
![ethyl 3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279848.png)
![tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B279851.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B279852.png)
![N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B279853.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B279855.png)

![ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279857.png)
![5-[(3,5-dimethylpyrazol-1-yl)methyl]-~{N}-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B279858.png)
![ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279859.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
![5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
![3-[(4-chlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B279868.png)
![3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide](/img/structure/B279870.png)
